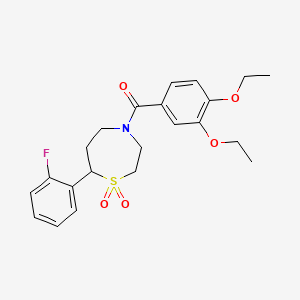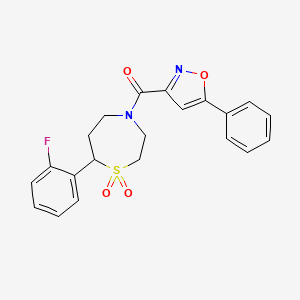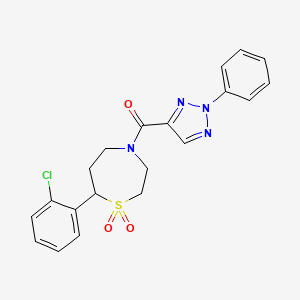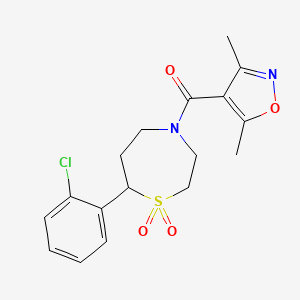methyl}quinolin-8-ol CAS No. 385786-49-2](/img/structure/B6425828.png)
7-{[(3-chlorophenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various cellular components, including enzymes and receptors
Mode of Action
Quinoline derivatives, which share a similar structure, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound may interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity and induce cell death
Análisis Bioquímico
Biochemical Properties
7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it interacts with receptor tyrosine kinases, which are crucial for cell signaling and growth . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
The effects of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it affects cell proliferation and differentiation by altering the expression of key regulatory genes involved in these processes .
Molecular Mechanism
The molecular mechanism of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it inhibits the activity of DNA gyrase and topoisomerase IV by binding to their active sites, preventing DNA replication and transcription . Additionally, it can activate or inhibit various signaling pathways by interacting with receptor tyrosine kinases and other signaling proteins . These interactions lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to degradation and reduced efficacy. Long-term studies have demonstrated that the compound can induce lasting changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway . These interactions highlight the compound’s potential to alter cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, it can accumulate in the mitochondria, where it affects mitochondrial function and induces apoptosis . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
7-[(3-chloroanilino)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-16-6-1-7-17(12-16)25-19(15-5-2-10-23-13-15)18-9-8-14-4-3-11-24-20(14)21(18)26/h1-13,19,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHITWWERDACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194579 | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
385786-49-2 | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385786-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)


![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)





![2-(1-methyl-1H-indol-3-yl)-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6425807.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6425811.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide](/img/structure/B6425819.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide](/img/structure/B6425825.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6425833.png)